1-Exohydroxychlordene

Description

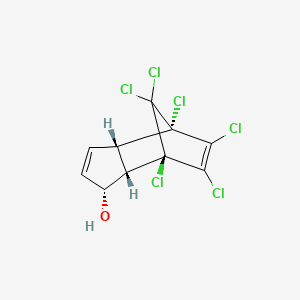

Structure

3D Structure

Properties

CAS No. |

5566-31-4 |

|---|---|

Molecular Formula |

C10H6Cl6O |

Molecular Weight |

354.9 g/mol |

IUPAC Name |

(1R,2S,3R,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol |

InChI |

InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4+,5-,8-,9+/m0/s1 |

InChI Key |

YQWCIPIEEBVRNY-LCOJHDNXSA-N |

Isomeric SMILES |

C1=C[C@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |

Canonical SMILES |

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |

Origin of Product |

United States |

Origin and Environmental Occurrence of 1 Exohydroxychlordene

Biotransformation Pathways Leading to 1-Exohydroxychlordene Formation

The formation of this compound is predominantly a result of the environmental breakdown of more complex organochlorine pesticides. Microorganisms and chemical reactions in different environmental compartments play a crucial role in its genesis.

Microbial Degradation of Heptachlor (B41519) Epoxide to this compound in Soil Environments

In soil, this compound is significantly formed through the microbial degradation of heptachlor epoxide, a primary and more stable metabolite of the insecticide heptachlor. cdc.govnih.gov Soil microorganisms, through their metabolic processes, can transform the persistent heptachlor epoxide into the less toxic this compound. cdc.gov

Research has demonstrated this conversion in laboratory settings. For instance, a mixed culture of soil microorganisms obtained from sandy loam soil was found to degrade heptachlor epoxide to this compound at a rate of approximately 1% per week over a 12-week period. cdc.gov This slow conversion rate highlights the persistence of heptachlor epoxide in the environment. The process is considered a detoxification step, as this compound is less toxic than its precursor. cdc.gov Incubations of heptachlor with mixed cultures of soil microorganisms have also shown a slow conversion to chlordene (B1668713), this compound, heptachlor epoxide, and chlordene epoxide over 12 weeks. cdc.gov

Fungal species, particularly white-rot fungi, have also been investigated for their ability to degrade heptachlor and its epoxide. For example, Pleurotus ostreatus has been shown to effectively degrade heptachlor epoxide, producing heptachlor diol as a metabolite. nih.govresearchgate.net While this specific study identifies a diol, it underscores the role of fungi in the biotransformation of heptachlor epoxide in soil, which can be a complex process involving various hydroxylated intermediates.

Oxidative Metabolism of Heptachlor to this compound in Environmental Systems

In mammalian systems, the metabolism of heptachlor can lead to the formation of various hydroxylated compounds. For instance, rats metabolize heptachlor to heptachlor epoxide, 1-exo-1-hydroxyheptachlor epoxide, and 1,2-dihydroxydihydrochlordene. nih.gov While this occurs in a biological system, it demonstrates the potential for oxidative and hydrolytic enzymes to produce hydroxylated chlordane (B41520) derivatives. The term 1-hydroxychlordene (B150176) is often used to refer to this compound in metabolic studies of heptachlor. researchgate.netwho.int

Hydrolytic Conversion of Precursor Compounds in Aquatic Systems

In aquatic environments, the primary pathway for the formation of this compound (often referred to as 1-hydroxychlordene in this context) is the abiotic hydrolysis of heptachlor. cdc.gov This reaction is considered rapid in aquatic systems. cdc.gov Heptachlor in water undergoes hydrolysis to form 1-hydroxychlordene, which then exists in equilibrium with heptachlor epoxide. cdc.gov

Studies have shown that when heptachlor is introduced into river water, it can have a half-life of about 3.5 days, with a significant portion being converted to 1-hydroxychlordene. cdc.gov In one model ecosystem, the concentration of 1-hydroxychlordene reached its peak within the first day of heptachlor introduction. cdc.gov This initial hydrolytic step is a major contributor to the presence of this compound in aquatic compartments. Following its formation, 1-hydroxychlordene can be further metabolized by aquatic organisms. cdc.gov

Environmental Presence and Distribution

The formation of this compound through the degradation of heptachlor and its epoxide leads to its detection in various environmental compartments, particularly in areas with a history of pesticide application.

Detection in Contaminated Soil Matrices

As a product of microbial degradation of heptachlor and heptachlor epoxide, this compound is found in soils contaminated with these pesticides. cdc.gov Its presence is an indicator of the ongoing natural attenuation of chlordane-related compounds. The concentration of this compound in soil can vary depending on factors such as the initial concentration of the parent compounds, soil type, microbial activity, and environmental conditions.

The degradation of heptachlor in soil leads to a mixture of metabolites, including 1-hydroxychlordene and heptachlor epoxide. epa.gov The persistence of heptachlor epoxide means that the formation of this compound can occur over extended periods. epa.gov

| Parameter | Finding | Source |

| Degradation Rate | A mixed culture of soil microorganisms degraded heptachlor epoxide to this compound at a rate of 1% per week. | cdc.gov |

| Metabolite Formation | Incubations of heptachlor with soil microorganisms for 12 weeks showed slow conversion to chlordene, this compound, heptachlor epoxide, and chlordene epoxide. | cdc.gov |

| Fungal Degradation | The white-rot fungus Pleurotus ostreatus degraded approximately 32% of heptachlor epoxide after 28 days of incubation. | nih.gov |

Occurrence in Aquatic Compartments

In aquatic systems, this compound (as 1-hydroxychlordene) is a primary hydrolysis product of heptachlor. cdc.gov Its occurrence is therefore expected in water bodies that have received runoff from agricultural or urban areas where heptachlor was used. Once formed, it can be further metabolized by aquatic organisms or partition to sediments.

The rapid hydrolysis of heptachlor in water suggests that 1-hydroxychlordene can be a significant transient metabolite in aquatic environments. cdc.gov In a laboratory model ecosystem, 1-hydroxychlordene reached a maximum concentration of 10% of the total radiolabeled carbon from heptachlor on the first day. cdc.gov

| Parameter | Finding | Source |

| Formation Pathway | The major pathway of heptachlor in aquatic systems is rapid abiotic hydrolysis to 1-hydroxychlordene. | cdc.gov |

| Metabolite Concentration | In a model ecosystem, 1-hydroxychlordene reached a maximum of 10% of the total ¹⁴C from heptachlor after one day. | cdc.gov |

| Precursor Half-life | The half-life of heptachlor in river water was observed to be approximately 3.5 days. | cdc.gov |

Advanced Analytical Methodologies for 1 Exohydroxychlordene in Environmental Matrices

Sample Preparation and Extraction Techniques for Complex Environmental Media

Effective sample preparation is a critical first step to isolate 1-Exohydroxychlordene from the matrix and remove interfering substances that could compromise analytical results. The choice of technique depends on the specific characteristics of the environmental medium being analyzed.

Solvent extraction is a foundational technique for isolating organochlorine compounds from solid and liquid environmental samples. The selection of the solvent system is optimized to ensure high recovery of the target analyte.

For solid matrices like soil and sediment, traditional methods such as Soxhlet extraction are employed. This technique uses a continuous flow of a heated solvent, typically dichloromethane, to extract compounds over an extended period. usgs.gov A 25-gram equivalent of a dry-weight sample can be extracted using this method, which is effective for compounds that are thermally stable. usgs.gov

A more rapid alternative is ultrasonic-assisted solvent extraction . This method uses ultrasonic waves to enhance the extraction efficiency of solvents. For instance, a mixture of hexane and ethyl acetate (in a 9:1 v/v ratio) has been successfully used to extract organochlorine pesticides from soil samples, offering satisfactory results with reduced chemical consumption and time. aimspress.com

For aqueous samples, liquid-liquid extraction (LLE) is a common procedure. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov This method, while effective, can be labor-intensive and require large volumes of organic solvents. gcms.cz

| Technique | Matrix | Typical Solvents | Key Advantages |

|---|---|---|---|

| Soxhlet Extraction | Soil, Sediment | Dichloromethane | Thorough extraction, well-established |

| Ultrasonic-Assisted Extraction | Soil | Hexane:Ethyl Acetate (9:1 v/v) | Rapid, lower solvent consumption |

| Liquid-Liquid Extraction | Water | Dichloromethane, Hexane | Standard procedure for aqueous samples |

Solid-phase extraction (SPE) has become an increasingly popular technique for preparing liquid samples, offering several advantages over traditional LLE, including reduced solvent use, higher sample throughput, and the potential for automation. gcms.czsigmaaldrich.com The principle of SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. nih.gov The retained analyte is then eluted with a small volume of an appropriate solvent. nih.gov

The SPE process consists of four main steps:

Conditioning: The sorbent is treated with a solvent to activate it for sample retention. nih.gov

Sample Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: Interfering compounds are removed by rinsing the cartridge with a specific solvent that does not elute the analyte.

Elution: The analyte of interest is recovered from the sorbent using a strong elution solvent. nih.gov

For organochlorine pesticides and their metabolites in aqueous samples, cartridges packed with materials like Resprep® CarboPrep Plus have demonstrated good recoveries. gcms.cz The choice of sorbent is critical and depends on the polarity of the analyte and the sample matrix. After extraction, a cleanup step, often using materials like Florisil, may be necessary to remove co-extracted interfering compounds before chromatographic analysis. nih.govwho.int

| Advantage of SPE over LLE | Description |

|---|---|

| Reduced Solvent Consumption | Requires significantly smaller volumes of organic solvents, lowering costs and environmental impact. gcms.cz |

| Increased Sample Throughput | Multiple samples can be processed simultaneously, and the method is amenable to automation. gcms.cz |

| Higher Selectivity | A wide variety of sorbents allows for targeted extraction of specific analytes. |

| Cleaner Extracts | Effectively removes matrix interferences, leading to improved analytical results. |

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other components in the extract, including other chlordane (B41520) isomers and metabolites, before detection.

Gas chromatography (GC) is the predominant technique for the analysis of semi-volatile organochlorine compounds like chlordane and its metabolites. nih.govwho.int The high sensitivity of the electron capture detector (ECD) to halogenated compounds makes GC-ECD a preferred method for quantitative analysis. nih.govnih.gov

For definitive identification, GC is often coupled with a mass spectrometer (GC-MS). nih.govwho.int Separation is achieved using a capillary column, such as an SLB-5ms or Rtx-CLPesticides column. gcms.cznih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase. For example, a typical temperature program might start at a lower temperature (e.g., 50-120°C) and increase at a controlled rate to a final temperature of around 280-300°C. gcms.cznih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Injector Temperature | 250 °C | nih.gov |

| Oven Program | Initial 50°C, ramp 20°C/min to 220°C, then 5°C/min to 280°C | nih.gov |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | nih.govwho.int |

While GC is the dominant method for chlordane-related compounds, high-performance liquid chromatography (HPLC) is a powerful technique for analyzing polar and non-volatile analytes. For more polar metabolites of organochlorine pesticides, reversed-phase HPLC could be a viable analytical approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and methanol or acetonitrile).

The separation mechanism in HPLC is based on the partitioning of analytes between the mobile and stationary phases. By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds with different polarities can be separated. Although specific applications for this compound are not widely documented, HPLC coupled with mass spectrometry (LC-MS) is a standard tool for metabolite identification in various fields and could be adapted for this purpose. ixcela.comekb.eg

Spectrometric Detection and Quantification Methods

Following chromatographic separation, spectrometric detectors are used for the identification and quantification of this compound.

Mass Spectrometry (MS) is the most powerful detection technique when coupled with GC. It not only quantifies the analyte but also provides structural information, confirming its identity. nih.govacs.org In GC-MS analysis, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte, filtering out background noise from other compounds.

For chlordane and its metabolites, negative chemical ionization (NCI) is a particularly effective MS technique. nih.gov NCI is a soft ionization method that often results in less fragmentation and a strong signal for the molecular ion, increasing sensitivity for electronegative compounds like organochlorines. Accurate mass determination using high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the detected metabolite. nih.gov The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of this compound in complex environmental samples.

Mass Spectrometry (MS and Tandem MS) for Enhanced Sensitivity and Selectivity

Mass spectrometry (MS) is a powerful analytical technique used to identify unknown compounds, quantify known materials, and elucidate molecular structures. nih.gov It functions by converting molecules into ions, which are then separated based on their mass-to-charge (m/z) ratio. youtube.com This method offers high sensitivity, often detecting substances at trace levels (picograms). azolifesciences.com For complex environmental samples, MS is frequently coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC). longdom.orgnih.gov

Tandem mass spectrometry (MS/MS or MS²) enhances selectivity and sensitivity by performing multiple rounds of mass analysis. nih.gov In a typical MS/MS setup, a precursor ion corresponding to the analyte of interest (e.g., this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.govyoutube.com This process, known as multiple reaction monitoring (MRM) when specific precursor-to-product transitions are monitored, significantly reduces background noise and matrix interference, which is a common challenge in environmental analysis. springernature.com High-resolution mass spectrometry (HRMS) further improves specificity by measuring the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of the analyte and distinguishing it from other co-eluting compounds with the same nominal mass. azolifesciences.com

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle of Operation | Key Advantages for this compound Analysis | Typical Application |

|---|---|---|---|

| Single Quadrupole MS | Separates ions based on their m/z ratio in a single analyzer. | Provides molecular weight information and characteristic fragmentation patterns. | Initial screening and quantification in less complex matrices. |

| Triple Quadrupole MS (QqQ) | Two quadrupole mass analyzers separated by a collision cell (MS/MS). Enables monitoring of specific fragmentation pathways (MRM). | Excellent sensitivity and selectivity; minimizes matrix effects, achieving detection on the low picogram scale. azolifesciences.com | Targeted quantification of trace levels in complex environmental samples like soil, water, and biota. springernature.com |

| Time-of-Flight MS (TOF) | Measures the time it takes for ions to travel a fixed distance to the detector; ions with lower m/z travel faster. | High mass resolution and accuracy, allowing for elemental composition determination. | Non-targeted screening and identification of unknown metabolites. |

| Quadrupole Time-of-Flight MS (Q-TOF) | Combines the stability of a quadrupole for precursor ion selection with the high resolution of a TOF analyzer for product ions. | Offers both high sensitivity for quantification and high resolution for structural confirmation. | Comprehensive analysis for both targeted and non-targeted screening in environmental research. nih.gov |

Electron Capture Detection (ECD) for Halogenated Compounds

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography (GC) that is particularly selective for electronegative compounds, especially those containing halogens like chlorine. srigc.comscioninstruments.com This makes it an ideal method for analyzing organochlorine pesticides, including chlordane and its metabolites like this compound. thermofisher.com

The ECD operates using a radioactive source (typically Nickel-63) that emits beta particles (electrons). scioninstruments.com These electrons generate a steady baseline current in the detector. When an electronegative analyte, such as this compound, passes through the detector, it captures some of the electrons, causing a decrease in the current. scioninstruments.com This drop in current is measured as a positive signal. The ECD is renowned for its exceptional sensitivity, capable of detecting some halogenated compounds in the parts-per-trillion (ppt) range. srigc.com While extremely sensitive, the ECD is a non-destructive and non-specific detector compared to mass spectrometry; confirmation of the analyte's identity often requires analysis on a second column with a different stationary phase or confirmation by MS. who.int

Table 2: Performance Characteristics of GC-ECD for Halogenated Analyte Detection

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Selectivity | Highly selective for compounds with electronegative functional groups. | Excellent for chlorinated compounds like this compound, minimizing interference from non-halogenated matrix components. scioninstruments.com |

| Sensitivity | Can achieve detection limits in the picogram (pg) to femtogram (fg) range. | Enables the detection of trace levels of this compound in various environmental samples. srigc.comthermofisher.com |

| Linear Range | Typically has a limited linear dynamic range compared to other detectors. | Requires careful calibration and possible sample dilution for accurate quantification. |

| Carrier Gas | Requires nitrogen or an argon/methane mixture for operation. srigc.com | Standard carrier gas choice for GC-ECD setups. |

Enantiomer-Specific Analytical Considerations for Chiral Environmental Contaminants

Chlordane and many of its metabolites, including this compound, are chiral compounds, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov Although technical chlordane was produced and released into the environment as a racemic mixture (containing equal amounts of both enantiomers), biological processes can be enantioselective. nih.govresearchgate.net This means that living organisms may metabolize or accumulate one enantiomer at a different rate than the other, leading to a shift in the enantiomeric fraction (EF) in various environmental compartments and biota. nih.gov

Consequently, enantiomer-specific analysis is critical for understanding the fate, transport, and toxicology of chlordane-related compounds. Analyzing only the total concentration without distinguishing between enantiomers can lead to an incomplete or misleading assessment of environmental processes and risks. Chiral gas chromatography is the primary technique used for this purpose. It employs a GC column coated with a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated and quantified individually, typically using sensitive detectors like MS or ECD. acs.org Studies have shown that the metabolism of chlordane isomers is P450 isoform-dependent, which can explain the variability in enantiomeric enrichment observed across different species. nih.govresearchgate.net

Table 3: Methodologies for Enantiomer-Specific Analysis

| Technique | Principle | Application to this compound |

|---|---|---|

| Chiral Gas Chromatography (GC) | Utilizes a capillary column with a chiral stationary phase (e.g., modified cyclodextrins) to achieve separation of enantiomers. | The primary method for resolving (+) and (-) enantiomers of chlordane metabolites. acs.org |

| Coupling with MS or ECD | The separated enantiomers from the chiral GC column are detected using a mass spectrometer or an electron capture detector. | Allows for sensitive and selective quantification of individual enantiomers in complex environmental matrices. acs.org |

| Enantiomeric Fraction (EF) Calculation | Calculated as the ratio of one enantiomer's peak area to the sum of both enantiomers' peak areas (EF = E1 / (E1 + E2)). An EF of 0.5 indicates a racemic mixture. | Used to assess the degree of enantioselective enrichment or degradation in environmental samples. researchgate.net |

Environmental Fate and Transport of 1 Exohydroxychlordene

Degradation Dynamics in Environmental Compartments

The degradation of 1-exohydroxychlordene in the environment is governed by both biotic and abiotic processes. These transformation pathways are crucial in determining the persistence of this compound in soil, water, and sediment.

Microbial communities, particularly soil microorganisms and fungi, play a pivotal role in the transformation of chlordane (B41520) and its metabolites. While specific studies on the microbial degradation of this compound are limited, research on the biotransformation of the parent compound, chlordane, provides valuable insights into the potential pathways for its hydroxylated metabolites.

Soil microorganisms are known to degrade a wide range of organic pollutants. Several bacterial strains, including Streptomyces species, have demonstrated the ability to degrade chlordane under aerobic conditions. For instance, Streptomyces sp. A5, isolated from pesticide-contaminated soil, was found to degrade chlordane when it was provided as the sole carbon source bohrium.com. The degradation of chlordane by soil microorganisms often involves oxidative and hydrolytic reactions mdpi.com.

Fungi, particularly wood-rot fungi, are recognized for their ability to degrade persistent organic pollutants, including chlordane. Studies on the metabolism of trans-chlordane (B41516) by wood-rot fungi such as Phlebia lindtneri, Phlebia brevispora, and Phlebia aurea have shown that these fungi can degrade over 50% of the initial trans-chlordane concentration within 42 days of incubation nih.gov.

The primary mechanism of fungal biotransformation of trans-chlordane involves hydroxylation reactions, leading to the formation of several hydroxylated metabolites nih.gov. This process is largely mediated by cytochrome P450 enzymes nih.gov. Among the identified metabolites is monohydroxychlordene, indicating that the formation of hydroxylated derivatives like this compound is a key step in the fungal metabolism of chlordane nih.gov. The presence of a hydroxyl group in this compound may facilitate further enzymatic reactions, such as conjugation or ring cleavage, leading to its detoxification and degradation.

Table 1: Metabolites of trans-Chlordane Produced by Wood-Rot Fungi

| Metabolite | Fungal Species | Reference |

|---|---|---|

| 3-hydroxychlordane | Phlebia lindtneri, Phlebia brevispora, Phlebia aurea | nih.gov |

| Chlordene (B1668713) chlorohydrin | Phlebia lindtneri, Phlebia brevispora, Phlebia aurea | nih.gov |

| Heptachlor (B41519) diol | Phlebia lindtneri, Phlebia brevispora, Phlebia aurea | nih.gov |

| Monohydroxychlordene | Phlebia lindtneri, Phlebia brevispora, Phlebia aurea | nih.gov |

| Dihydroxychlordene | Phlebia lindtneri, Phlebia brevispora, Phlebia aurea | nih.gov |

| Oxychlordane (B150180) | Phlebia lindtneri | nih.gov |

While specific data on the abiotic degradation of this compound is scarce, the presence of a hydroxyl group may influence its susceptibility to these processes. For instance, hydroxylated compounds can be more prone to oxidation reactions. Aged chlordane residues in soil have been shown to be resistant to alkaline hydrolysis and persulfate oxidation, suggesting that once incorporated into the soil matrix, these compounds are highly persistent researchgate.net. However, chlordane in solution was found to be susceptible to photodegradation and alkaline hydrolysis researchgate.net. It is conceivable that this compound, being more water-soluble than its parent compound, might exhibit different abiotic degradation kinetics in aqueous environments.

Biotic Degradation Processes Mediated by Microbial Communities

Mobility and Partitioning in Environmental Media

The mobility and partitioning of this compound in the environment determine its distribution between soil, water, and air, and thus its potential for leaching into groundwater or volatilizing into the atmosphere.

The adsorption of organic compounds to soil and sediment is a critical process that influences their mobility. For nonpolar compounds like chlordane, adsorption is primarily driven by partitioning into soil organic matter nih.gov. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. Chlordane is known to be relatively immobile in soil due to its strong adsorption to soil particles nih.gov.

Volatilization from Environmental Surfaces

The potential for this compound to volatilize from environmental surfaces such as soil and water is a key factor in its environmental distribution. Volatilization is influenced by the compound's vapor pressure, its Henry's Law Constant, and its tendency to adsorb to soil and sediment particles.

Given the structural similarities, it can be inferred that this compound may also exhibit some degree of volatility. However, the presence of a hydroxyl group in its structure would be expected to decrease its vapor pressure and increase its water solubility compared to its parent compounds, which would, in turn, reduce its tendency to volatilize. Without specific data, a definitive quantification of its volatilization potential remains speculative.

Table 1: Estimated Physicochemical Properties Influencing Volatilization

| Property | Estimated Value for this compound | Implication for Volatilization |

| Vapor Pressure | Data not available; likely lower than parent compounds. | Lower vapor pressure suggests a reduced tendency to volatilize. |

| Henry's Law Constant | Data not available. | This value is critical for assessing partitioning between air and water. |

Note: The values in this table are qualitative estimations based on chemical structure, as specific experimental or robust model-estimated data for this compound were not found in the reviewed literature.

Leaching Potential through Soil Profiles

The movement of this compound through the soil profile and into groundwater is another critical aspect of its environmental fate. This leaching potential is primarily determined by its water solubility and its soil organic carbon-water partitioning coefficient (Koc).

Conversely, organochlorine compounds, including chlordane and its metabolites, tend to have a strong affinity for soil organic matter. A high Koc value indicates strong binding to soil particles, which would limit its mobility and reduce the likelihood of leaching. The parent compound, heptachlor epoxide, has estimated log Koc values that suggest high sorption and low mobility. While the hydroxyl group of this compound might slightly reduce its sorption compared to heptachlor epoxide, it is still expected to bind significantly to soil organic matter.

Therefore, the leaching potential of this compound is influenced by these competing factors. In soils with low organic matter content, the increased water solubility may lead to some downward movement. However, in most agricultural and natural soils with moderate to high organic carbon, strong adsorption is likely to be the dominant process, limiting its leaching potential.

Table 2: Factors Influencing the Leaching Potential of this compound

| Factor | Influence on Leaching |

| Water Solubility | Expected to be higher than parent compounds, potentially increasing leaching. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Expected to be high, indicating strong adsorption to soil and limiting leaching. |

| Soil Type | Leaching would be more probable in sandy soils with low organic matter. |

| Rainfall and Irrigation | Higher water infiltration can increase the potential for transport through the soil profile. |

Environmental Persistence and Attenuation

The persistence of this compound in the environment is a key determinant of its long-term risk. Persistence is influenced by its resistance to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Research has shown that this compound is a product of the microbial degradation of other chlordane-related compounds. Specifically, a mixed culture of soil microorganisms has been observed to degrade heptachlor epoxide to the less toxic this compound at a rate of 1% per week over a 12-week test period cdc.gov. This indicates that while it is a degradation product, it is also subject to further environmental breakdown, albeit at a slow rate.

The presence of the hydroxyl group may make this compound more susceptible to further microbial attack compared to its more chlorinated and less polar precursors. However, the chlorinated cyclopentane ring structure, characteristic of cyclodiene pesticides, is generally recalcitrant to rapid degradation.

Information on the photolytic and hydrolytic stability of this compound is scarce. The parent compounds, heptachlor and heptachlor epoxide, are known to undergo photolysis. It is plausible that this compound could also be susceptible to photodegradation, particularly in surface waters or on soil surfaces exposed to sunlight.

Table 3: Summary of Environmental Persistence Findings for this compound

| Degradation Process | Finding | Source |

| Biodegradation | Formed from the microbial degradation of heptachlor epoxide at a rate of 1% per week over 12 weeks. | cdc.gov |

| Photodegradation | No specific data available, but parent compounds undergo photolysis. | |

| Hydrolysis | No specific data available. |

Biotransformation and Metabolic Pathways of 1 Exohydroxychlordene in Biological Systems

Microbial Biotransformation Mechanisms

Microbial biotransformation is a key process in the environmental degradation of xenobiotic compounds. medcraveonline.com Microorganisms such as bacteria and fungi utilize a diverse array of enzymes to catalyze reactions that can alter the structure of complex organic molecules. medcraveonline.comslideshare.net This metabolic capability is instrumental in the detoxification and breakdown of persistent pollutants. For compounds like 1-exohydroxychlordene, key microbial processes include enzymatic hydroxylation and epoxidation, often carried out by synergistic microbial communities.

Enzymatic hydroxylation and epoxidation are primary oxidative reactions that introduce oxygen into the molecular structure of a substrate, typically increasing its polarity and susceptibility to further degradation. nih.govnih.gov

Hydroxylation: This reaction involves the introduction of a hydroxyl (-OH) group. In microorganisms, this is often catalyzed by monooxygenase enzymes, such as cytochrome P450s, which are versatile biocatalysts. nih.gov This process is a common first step in the aerobic degradation of many organic pollutants.

Epoxidation: This reaction involves the formation of an epoxide, a cyclic ether with a three-atom ring. This transformation is also frequently catalyzed by oxygenase enzymes. nih.govresearchgate.net Fungal peroxygenases, for example, are capable of epoxidizing a variety of alkene substrates, a reaction that could be relevant for the unsaturated rings in the chlordene (B1668713) structure. nih.gov The formation of epoxides can be a detoxification step or, in some cases, lead to the formation of more reactive intermediates. In the context of this compound, which is a metabolite of heptachlor (B41519), it is known to be a substrate for further epoxidation in biological systems. researchgate.net

| Enzymatic Reaction | Catalyzing Enzyme Family (Example) | Function |

| Hydroxylation | Cytochrome P450 Monooxygenases | Introduction of a hydroxyl (-OH) group, increasing polarity. |

| Epoxidation | Peroxygenases, Monooxygenases | Formation of a reactive epoxide ring from a double bond. |

The complete degradation of complex and recalcitrant compounds like chlorinated pesticides often exceeds the metabolic capacity of a single microbial species. nih.gov Microbial consortia, which are communities of multiple interacting microorganisms, are generally more effective for bioremediation. nih.govfrontiersin.org

The advantages of consortia include:

Metabolic Complementarity: Different species within the consortium can perform sequential steps in a degradation pathway, with the product of one organism serving as the substrate for another. nih.gov

Enhanced Adaptability and Stability: A community of microbes is often more resilient to environmental stressors and the toxicity of the pollutant and its intermediates. researchgate.net

Co-metabolism: Some microbes in the consortium may not use the pollutant as a primary energy source but degrade it fortuitously through the action of non-specific enzymes produced for other purposes.

Research on the degradation of other chlorinated pesticides, such as hexachlorocyclohexane (HCH), has shown that acclimated microbial consortia can achieve significantly higher degradation rates than individual strains. researchgate.net Such consortia often contain a mix of bacteria and fungi that work synergistically to mineralize the compound. researchgate.net

Biotransformation in Aquatic Organisms

In aquatic environments, organisms are directly exposed to water-soluble contaminants and their metabolites. The ability of these organisms to metabolize xenobiotics is a key determinant of bioaccumulation and potential toxicity.

Daphnia magna, a small planktonic crustacean, is a standard model organism in ecotoxicology and is known to metabolize a variety of organic contaminants. nih.gov While specific studies on this compound are limited, the general xenobiotic metabolism in Daphnia magna involves pathways common to other organisms.

Metabolism in Daphnia magna is characterized by:

Phase I Reactions: Oxidation of foreign compounds is a key step, primarily carried out by cytochrome P450 (CYP) enzymes. nih.gov This initial reaction serves to functionalize the lipophilic compound, preparing it for subsequent conjugation.

Phase II Reactions: The functionalized metabolites are then conjugated with endogenous molecules (e.g., sulfates, glucuronides) to form water-soluble, excretable products. nih.gov Sulfation, in particular, has been identified as an important conjugation pathway in Daphnia magna for eliminating xenobiotics. nih.gov

The metabolic response of Daphnia can be influenced by environmental factors such as the presence of dissolved organic matter, which can alter the bioavailability of contaminants. nih.gov

Fish possess a well-developed metabolic system, primarily located in the liver, for the biotransformation of xenobiotic compounds. nih.gov This system is crucial for detoxifying and eliminating lipophilic pollutants that would otherwise accumulate in fatty tissues. The metabolism of a compound like this compound would likely follow the established two-phase paradigm.

| Metabolic Phase | Primary Reactions | Purpose |

| Phase I | Oxidation, reduction, hydrolysis (catalyzed by enzymes like Cytochrome P450s) | Introduce or expose functional groups (e.g., -OH, -NH2) to increase hydrophilicity. nih.gov |

| Phase II | Conjugation (e.g., glucuronidation, sulfation) | Attach polar endogenous molecules to the Phase I metabolite to greatly increase water solubility and facilitate excretion. nih.gov |

Metabolism in Terrestrial Organisms

In terrestrial animals, the liver is the principal site of xenobiotic metabolism. nih.gov Research on the metabolism of heptachlor, the parent compound of this compound, provides direct insight into the metabolic fate of this compound in rats.

Studies have shown that this compound is an intermediate metabolite in the biotransformation of heptachlor. researchgate.net It is subsequently metabolized further through an epoxidation reaction. The specific pathway identified in rats is the conversion of this compound to 1-exohydroxy-2,3-exo-epoxychlordene. researchgate.net This transformation is a classic Phase I oxidative reaction, converting a double bond within the chlordene structure into an epoxide, which is a common metabolic step for cyclodiene pesticides.

Metabolic Schemes in Mammalian Models (e.g., Rat)

In vivo and in vitro studies utilizing rat liver microsomal preparations have been instrumental in elucidating the metabolic fate of chlordane (B41520) and its derivatives. Research by Tashiro and Matsumura (1978) established a metabolic scheme for heptachlor, a component of technical chlordane, which also sheds light on the pathways involving this compound. Within this scheme, this compound (also referred to as 1-hydroxychlordene) is identified as a significant intermediate. nih.gov

The primary metabolic reactions are oxidative, catalyzed by cytochrome P450 enzymes. nih.govepa.gov These enzymes facilitate the introduction of functional groups, such as hydroxyl and epoxide moieties, which increases the water solubility of the lipophilic parent compound and its metabolites, preparing them for subsequent conjugation and elimination.

The metabolic pathways for chlordane isomers, which lead to the formation of this compound, are multifaceted. For both cis- and trans-chlordane (B41516), a major route involves the formation of dichlorochlordene and oxychlordane (B150180). nih.gov These intermediates are then further metabolized to hydroxylated products. nih.gov An alternative pathway, particularly for cis-chlordane, involves a more direct hydroxylation to produce compounds like 1-exo-hydroxydihydrochlordenes. nih.gov

Formation of Secondary Metabolites (e.g., 1-ketochlordene, 1-hydroxy-2,3-epoxychlordene, conjugated forms)

The initial oxidative metabolism of this compound gives rise to several secondary metabolites. The formation of these products represents key steps in the detoxification and elimination of this compound from the body.

1-hydroxy-2,3-epoxychlordene: A significant secondary metabolite formed from this compound is 1-hydroxy-2,3-epoxychlordene. nih.gov This conversion involves the epoxidation of the double bond in the cyclopentene ring of this compound. This reaction is also mediated by cytochrome P450 enzymes. The resulting epoxide is a reactive intermediate that can be further metabolized.

Conjugated Forms: Following the introduction of hydroxyl groups through Phase I metabolism, this compound and its hydroxylated metabolites can undergo Phase II conjugation reactions. cdc.gov These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to the hydroxyl group. This process significantly increases the water solubility of the metabolites, making them more readily excretable in urine and feces. While direct studies on the conjugation of this compound are limited, the identification of β-glucuronide-1-hydroxydihydrochlordene as a metabolite of chlordane in human liver microsomal preparations strongly suggests that glucuronidation is a relevant pathway for hydroxylated chlordane metabolites. cdc.gov

| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) | Enzyme System |

|---|---|---|---|

| cis- & trans-Chlordane | Oxidation/Dehydrochlorination | This compound, Oxychlordane | Cytochrome P450 |

| This compound | Epoxidation | 1-hydroxy-2,3-epoxychlordene | Cytochrome P450 |

| Hydroxylated Chlordane Metabolites | Glucuronidation | Glucuronide conjugates | UDP-glucuronosyltransferases |

Bioremediation Strategies for 1 Exohydroxychlordene Contamination

Principles of Bioremediation for Halogenated Organic Contaminants

Bioremediation of halogenated organic compounds, such as 1-exohydroxychlordene, relies on the metabolic activities of microorganisms to transform these toxic substances into less harmful or inert products. mdpi.comnih.gov The strong carbon-halogen bonds in these molecules contribute to their persistence in the environment. mdpi.com Microorganisms have, however, evolved enzymatic pathways to cleave these bonds and degrade the compounds. The primary mechanisms involved are:

Reductive Dechlorination: Under anaerobic conditions, some microorganisms can use chlorinated compounds as electron acceptors, replacing a chlorine atom with a hydrogen atom. This process is a crucial first step in the breakdown of highly chlorinated compounds. mdpi.com

Oxidative Dehalogenation: In aerobic environments, microorganisms utilize oxygenases to incorporate oxygen into the contaminant molecule, leading to the removal of halogen atoms. mdpi.com

Hydrolytic Dehalogenation: This process involves the cleavage of a carbon-halogen bond by the enzymatic addition of a water molecule.

Microorganisms can utilize these contaminants as a source of carbon and energy, a process known as mineralization, which leads to the complete breakdown of the compound into carbon dioxide, water, and mineral salts. mdpi.com Alternatively, the transformation may be partial, a process termed cometabolism, where the degradation of the contaminant is facilitated by an enzyme or cofactor produced during the metabolism of another compound.

Engineered Bioremediation Approaches

To enhance the efficiency of bioremediation, engineered approaches such as bioaugmentation and biostimulation are often employed, particularly at sites with high contaminant concentrations or unfavorable environmental conditions.

Bioaugmentation involves the introduction of specific, pre-selected microbial strains with known degradative capabilities to a contaminated site. microbenotes.comnih.gov This strategy is particularly useful when the indigenous microbial population lacks the necessary genetic makeup to degrade a specific contaminant like this compound. Numerous bacterial and fungal species have been identified for their ability to degrade chlordane (B41520) and other organochlorine pesticides.

Several studies have demonstrated the efficacy of Streptomyces species in the degradation of chlordane. For instance, some strains have been shown to remove a significant percentage of chlordane from both liquid cultures and soil. researchgate.net One study reported a 56% reduction in γ-chlordane in soil after 28 days of incubation with Streptomyces sp. A5. researchgate.net

Table 1: Examples of Microbial Strains Used in the Bioaugmentation of Organochlorine Pesticide-Contaminated Media

| Microorganism | Contaminant | Medium | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Streptomyces sp. A5 | γ-Chlordane | Soil | 56% reduction in 28 days | researchgate.net |

| Phanerochaete chrysosporium | Chlordane | Liquid Culture | Significant degradation | mdpi.com |

| Pseudomonas sp. | Lindane | Soil | Effective degradation | mdpi.com |

| Rhodococcus sp. | Chlordane | - | Oxidative degradation | mdpi.com |

Biostimulation aims to enhance the activity of the native microbial populations capable of degrading the target contaminant by optimizing environmental conditions. nih.govresearchgate.net This is typically achieved by adding nutrients, electron acceptors (like oxygen), or electron donors to the contaminated medium. For aerobic degradation of compounds like this compound, the supply of oxygen is often a limiting factor and can be enhanced through techniques like bioventing (injecting air into the soil) or air sparging (injecting air into groundwater). uok.edu.in

The addition of carbon sources can also stimulate the growth of co-metabolizing microbial populations. Furthermore, the bioavailability of hydrophobic compounds like chlordane and its metabolites can be increased by the addition of surfactants. scientific.net

Table 2: Biostimulation Strategies for the Remediation of Halogenated Organic Contaminants

| Strategy | Amendment | Target Process | Example Application | Reference |

|---|---|---|---|---|

| Nutrient Addition | Nitrogen, Phosphorus | Enhance microbial growth and metabolism | Soil contaminated with pesticides | uok.edu.in |

| Oxygen Supplementation | Air, Hydrogen Peroxide | Promote aerobic degradation pathways | Groundwater contaminated with chloroethenes | uok.edu.in |

| Carbon Source Addition | Ethanol, Sodium Formate | Stimulate co-metabolism | Sediments contaminated with hexabromocyclododecane | researchgate.net |

Mycoremediation as a Fungal-Based Remediation Technology

Mycoremediation, the use of fungi for the remediation of contaminants, is a particularly promising technology for recalcitrant compounds like organochlorine pesticides. nih.govresearchgate.net Fungi, especially white-rot fungi, possess powerful extracellular enzymatic systems capable of degrading a wide range of persistent organic pollutants. nih.gov These enzymes, which include lignin peroxidases, manganese peroxidases, and laccases, are non-specific and can act on a broad spectrum of substrates, including chlordane and its derivatives. nih.gov

The mycelial growth habit of fungi allows them to penetrate and colonize contaminated soil, effectively reaching the pollutants. nih.gov Research has shown that fungi such as Phlebia lindtneri can effectively degrade chlordane, with removal rates influenced by factors like the presence of surfactants. scientific.net

Table 3: Fungal Species with Demonstrated Potential for Organochlorine Pesticide Degradation

| Fungal Species | Contaminant | Key Enzymes | Degradation Findings | Reference |

|---|---|---|---|---|

| Phlebia lindtneri | Chlordane | Ligninolytic enzymes | 78.6% removal in 20 days with Tween 80 | scientific.net |

| Phanerochaete chrysosporium | DDT, Lindane | Lignin peroxidase, Manganese peroxidase | Extensive degradation of various pesticides | mdpi.com |

| Trametes versicolor | Dieldrin | Laccase | Reported mineralization of dieldrin | researchgate.net |

| Aspergillus niger | Chlorpyrifos | - | Effective degradation | tandfonline.com |

Factors Governing Bioremediation Efficiency and Implementation

The success of any bioremediation strategy is contingent upon a variety of environmental and biological factors that influence microbial growth and enzymatic activity. researchgate.netresearchgate.net Careful management of these parameters is crucial for optimizing the degradation of this compound.

The physical and chemical conditions of the contaminated site play a pivotal role in the efficiency of bioremediation.

pH: Most microbial activity and enzymatic degradation processes occur within a pH range of 5.5 to 8.0. researchgate.net Extreme pH values can denature enzymes and inhibit microbial growth, thereby hindering the bioremediation process. The optimal pH can be site-specific and dependent on the microbial consortia present. nih.gov

Temperature: Temperature affects the metabolic rates of microorganisms. researchgate.net Generally, bioremediation rates increase with temperature up to an optimal point, beyond which microbial activity can be inhibited. The optimal temperature for the degradation of many pesticides by mesophilic bacteria is in the range of 25-35°C. openjournalsnigeria.org.ng

Oxygen Availability: The presence or absence of oxygen determines the dominant metabolic pathways. Aerobic degradation is often faster and more complete for many organic compounds. However, for highly chlorinated compounds, an initial anaerobic step (reductive dechlorination) may be necessary before aerobic degradation can proceed. uok.edu.in

Table 4: Optimal Environmental Conditions for the Bioremediation of Selected Pesticides

| Parameter | Optimal Range | Impact on Bioremediation | Reference |

|---|---|---|---|

| pH | 5.5 - 8.0 | Affects enzyme activity and microbial growth | researchgate.net |

| Temperature | 25°C - 35°C (for mesophiles) | Influences microbial metabolic rates | openjournalsnigeria.org.ng |

| Moisture Content | 40% - 80% of field capacity | Essential for microbial activity and substrate transport | mdpi.com |

| Oxygen | >2 mg/L for aerobic processes | Acts as a terminal electron acceptor in aerobic respiration | uok.edu.in |

Nutrient and Electron Acceptor Management

The successful bioremediation of this compound, a metabolite of the persistent organochlorine pesticide chlordane, is critically dependent on establishing favorable environmental conditions for microbial activity. Central to this is the strategic management of nutrients and electron acceptors, which are essential for the metabolic and respiratory processes of the degrading microorganisms. While direct research on this compound is limited, principles derived from the bioremediation of chlordane and other chlorinated hydrocarbons can be applied to devise effective strategies.

Microorganisms require a balanced supply of essential nutrients for growth and enzymatic activities. These include macronutrients such as nitrogen and phosphorus, as well as various micronutrients. In many contaminated environments, these nutrients may be limited, thus hindering the natural attenuation of pollutants. Biostimulation, a key bioremediation approach, involves the addition of these limiting nutrients to enhance the growth and degradative capabilities of indigenous microbial populations. The optimal ratio of carbon to nitrogen and phosphorus (C:N:P) is a crucial parameter that needs to be determined based on site-specific conditions and the metabolic requirements of the degrading consortia.

The availability of electron acceptors is a determining factor in the biodegradation pathway and rate of chlorinated compounds. Under aerobic conditions, oxygen serves as the primary electron acceptor, and its presence is vital for oxidative degradation pathways. However, highly chlorinated compounds are often more susceptible to degradation under anaerobic conditions through a process known as reductive dechlorination. In this process, the contaminant serves as the electron acceptor. The management of electron acceptors, therefore, involves creating either aerobic or anaerobic conditions, depending on the most effective degradation pathway for this compound. For instance, if oxidative pathways are found to be effective, technologies that increase oxygen availability, such as bioventing or air sparging, would be employed. Conversely, if reductive dechlorination is the preferred route, conditions that deplete oxygen and provide alternative electron acceptors like nitrate, sulfate, or carbon dioxide would be fostered.

The cometabolism of this compound is another important consideration. In this process, the degradation of the target compound is facilitated by the metabolic activity of microorganisms growing on a primary substrate. The management strategy, in this case, would involve the introduction of a suitable primary substrate (electron donor) that can induce the production of the necessary enzymes for the fortuitous degradation of this compound. The selection of an appropriate primary substrate and its concentration is a critical aspect of nutrient management in cometabolic bioremediation.

Table 1: Nutrient and Electron Acceptor Considerations for Bioremediation of Chlorinated Compounds

| Parameter | Management Strategy | Rationale | Applicability to this compound (Inferred) |

|---|---|---|---|

| Nitrogen and Phosphorus | Supplementation to achieve an optimal C:N:P ratio (typically around 100:10:1) | Essential for microbial growth and synthesis of enzymes involved in degradation. | Likely required to support microbial populations capable of degrading this chlordane metabolite. |

| Electron Acceptors (Aerobic) | Introduction of oxygen through bioventing, air sparging, or addition of oxygen-releasing compounds. | Facilitates aerobic respiration and oxidative degradation pathways. | Potentially effective if aerobic microorganisms can utilize this compound as a substrate. |

| Electron Acceptors (Anaerobic) | Depletion of oxygen and potential addition of alternative electron acceptors (nitrate, sulfate). | Promotes anaerobic respiration and reductive dechlorination, which is often effective for highly chlorinated compounds. | May be a primary degradation pathway, given the chlorinated nature of the parent compound, chlordane. |

| Primary Substrate (Electron Donor) | Addition of a readily biodegradable organic compound (e.g., methane, propane, toluene, or organic acids). | Induces the production of cometabolic enzymes that can fortuitously degrade the target contaminant. | Could be a viable strategy if direct metabolism of this compound is slow or does not occur. |

In Situ and Ex Situ Bioremediation Technologies

The remediation of sites contaminated with this compound can be approached using either in situ or ex situ bioremediation technologies. The selection of the most appropriate technology depends on a variety of factors, including the concentration and extent of contamination, the hydrogeological characteristics of the site, cost-effectiveness, and regulatory requirements.

In situ bioremediation technologies involve treating the contaminated material in its original location. These methods are generally less disruptive and more cost-effective than ex situ techniques. For this compound contamination in soil and groundwater, several in situ approaches could be considered:

Biostimulation: This technique focuses on enhancing the metabolic activity of the indigenous microorganisms by introducing nutrients and electron acceptors. As discussed in the previous section, the addition of nitrogen, phosphorus, and an appropriate electron acceptor (or donor) can stimulate the degradation of this compound.

Bioaugmentation: In cases where the native microbial population lacks the specific capabilities to degrade this compound, bioaugmentation can be employed. This involves the introduction of specific microbial strains or consortia with proven degradative abilities for chlordane or related compounds.

Monitored Natural Attenuation (MNA): This approach relies on the naturally occurring physical, chemical, and biological processes to reduce the concentration of contaminants over time. MNA is a viable option for sites with low levels of contamination and where monitoring data can demonstrate that attenuation is occurring at a rate sufficient to protect human health and the environment.

Ex situ bioremediation technologies involve the excavation or pumping of contaminated soil or groundwater for treatment at the surface. While generally more expensive and disruptive, ex situ methods offer a higher degree of control over the treatment process and can often achieve cleanup goals more quickly. Potential ex situ technologies for this compound include:

Biopiles: Contaminated soil is excavated and piled in a treatment area where moisture, nutrients, and aeration are controlled to enhance microbial degradation.

Landfarming: Contaminated soil is spread over a prepared land surface and periodically tilled to stimulate aerobic biodegradation. This method is generally simple and low-cost but requires a larger land area.

Bioreactors: Contaminated water or soil slurries are treated in engineered containment systems where conditions are optimized for microbial activity. Bioreactors offer the highest degree of process control and can be used to treat a wide range of contaminants.

The choice between in situ and ex situ technologies for this compound remediation will ultimately depend on a thorough site characterization and a careful evaluation of the advantages and limitations of each approach.

Table 2: Comparison of In Situ and Ex Situ Bioremediation Technologies for this compound

| Technology | Type | Description | Advantages | Disadvantages |

|---|---|---|---|---|

| Biostimulation | In Situ | Addition of nutrients and/or electron acceptors to stimulate native microbial activity. | Cost-effective, minimal site disruption. | Effectiveness depends on the presence of capable indigenous microorganisms. |

| Bioaugmentation | In Situ | Introduction of non-native microorganisms with specific degradative capabilities. | Can be effective when native populations are inadequate. | Introduced microbes may not survive or compete well with native populations. |

| Monitored Natural Attenuation | In Situ | Reliance on natural processes for contaminant reduction with monitoring. | Least invasive, low cost. | Slow, may not be protective in all situations, requires long-term monitoring. |

| Biopiles | Ex Situ | Excavated soil is treated in engineered piles with controlled aeration and nutrients. | Good process control, faster than some in situ methods. | Requires excavation, space, and material handling. |

| Landfarming | Ex Situ | Contaminated soil is spread and tilled on a prepared surface. | Simple, low cost. | Requires large land area, potential for air emissions. |

| Bioreactors | Ex Situ | Contaminated water or soil slurry is treated in a controlled, engineered vessel. | High degree of control, efficient for liquids and slurries. | Higher capital and operational costs. |

Methodological Frameworks for Environmental and Ecological Assessment of Contaminants

Principles and Practices of Environmental Impact Assessment (EIA)

Environmental Impact Assessment (EIA) is a systematic process used to identify, predict, and evaluate the potential environmental effects of proposed actions. eianz.orgiucn.orgepa.govresearchgate.net For a contaminant such as 1-Exohydroxychlordene, the EIA framework provides a structured approach to understand its ecological implications before major decisions are made regarding land use or remediation. The core principles of an EIA involve a rigorous, science-based investigation that is both practical and relevant to decision-making, ensuring that environmental factors are explicitly considered. eianz.orgscribd.com

The process for a chemical contaminant generally includes:

Screening: Determining if an EIA is necessary based on the potential for contamination.

Scoping: Identifying key issues and impacts to establish the terms of reference for the study. eianz.orgiucn.org

Impact Analysis: Predicting the likely environmental and social effects of the contaminant's presence. eianz.orgiucn.org

Mitigation: Developing measures to avoid, minimize, or offset adverse impacts. eianz.org

Monitoring: Following up to ensure mitigation measures are effective and to track any unforeseen impacts. iucn.org

Identification and Prediction of Environmental Changes

The identification of this compound in the environment is primarily linked to the historical use of its parent compounds, chlordane (B41520) and heptachlor (B41519). It is not manufactured commercially but is formed in the environment through the metabolic breakdown of these pesticides. A key formation pathway is the degradation of heptachlor epoxide by soil microorganisms.

Predicting environmental changes involves understanding the persistence and transformation of this compound. Since its parent compounds are known persistent organic pollutants (POPs), there is a high potential for long-term soil and ecosystem contamination. usda.gov Research indicates that weathered chlordane residues can persist in soil for decades and be taken up by plants, including food crops, creating a pathway for human exposure. usda.gov Predicting the impact of this compound requires assessing its potential to enter the food chain and its toxicological profile relative to its parent compounds.

Development of Baseline Environmental Studies

A crucial step in any environmental assessment is the development of a baseline study to determine the existing level of contaminants in a specific area. jtc.gov.sg For this compound, this involves a systematic investigation of soil and groundwater to establish the extent of any existing contamination. jtc.gov.sg

The process typically includes:

Site History Review: Investigating past land use to identify areas where chlordane or heptachlor may have been applied for agricultural purposes or termite control. nih.gov

Conceptual Site Model (CSM): Developing a model that identifies potential contamination sources, migration pathways (e.g., soil leaching, surface runoff), and potential receptors (e.g., humans, wildlife, water bodies). jtc.gov.sg

Soil and Water Sampling: Collecting samples from various depths and locations to analyze for the presence and concentration of this compound and related compounds. jtc.gov.sg The sampling strategy is designed to provide a comprehensive picture of the site's environmental condition. jtc.gov.sg

These studies are essential for understanding the current state of the environment and serve as a benchmark against which future changes or the effectiveness of remediation efforts can be measured.

Assessment of Transport and Distribution Mechanisms within Environmental Systems

The transport and distribution of this compound are governed by its physicochemical properties and environmental characteristics, which are inferred from the behavior of its parent compounds. Organochlorine pesticides are known for their persistence and ability to move through various environmental compartments.

Key transport mechanisms include:

Sorption: Like other organochlorines, this compound is expected to adsorb strongly to soil and sediment particles, which can limit its mobility in water but contribute to long-term soil contamination.

Volatilization and Atmospheric Transport: Chlordane is known to volatilize from soil surfaces and undergo long-range atmospheric transport. nih.govcdc.gov This suggests that its metabolites, including this compound, could also be distributed over wide geographical areas, far from their original sources. cdc.gov

Bioaccumulation and Biomagnification: A significant concern with organochlorine compounds is their ability to accumulate in the fatty tissues of organisms (bioaccumulation). As they move up the food chain, their concentration increases at each trophic level (biomagnification). nih.gov Studies on the arctic marine food chain have shown significant biomagnification of chlordane-related compounds from fish to seals and polar bears. nih.gov

Qualitative and Quantitative Methodological Approaches in Environmental Research

The detection and measurement of this compound in environmental samples rely on sophisticated analytical techniques capable of identifying trace levels of contaminants. ebsco.com Qualitative analysis confirms the presence of the compound, while quantitative analysis measures its concentration. ebsco.com

The standard methodology for analyzing organochlorine pesticides and their metabolites involves several key steps:

Extraction: Isolating the target compounds from the sample matrix (e.g., soil, water, biological tissue) using solvent extraction methods like Soxhlet extraction. nemi.govusgs.gov

Cleanup: Removing interfering substances from the extract to ensure accurate analysis. This is often accomplished using techniques like gel permeation chromatography (GPC) or adsorption chromatography on materials like silica or Florisil. nemi.govnih.gov

Analysis: Separating and identifying the compounds using instrumental methods.

The primary analytical technique for this purpose is Gas Chromatography (GC) , often paired with one of two types of detectors:

Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds like organochlorine pesticides, making it excellent for detecting very low concentrations. nemi.govnih.gov

Mass Spectrometry (MS): GC-MS provides definitive identification of compounds by separating them based on their mass-to-charge ratio. nih.govscispace.com It is used for both qualitative confirmation and quantitative analysis, often in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

Integration of Analytical Data in Environmental Assessment

The final step in the assessment process is the integration of all collected data to form a comprehensive evaluation of the environmental risk posed by this compound. mdpi.com This involves synthesizing information from baseline studies, transport models, and the quantitative results from chemical analyses. nih.gov

This integration allows environmental managers and regulatory agencies to:

Determine the Extent of Contamination: Mapping the concentration and distribution of the compound in soil, water, and biota.

Assess Exposure Pathways: Identifying how human populations and ecological receptors might come into contact with the contaminant.

Evaluate Ecological Risk: Comparing measured environmental concentrations to established toxicological benchmarks to determine the potential for adverse effects on wildlife and ecosystem health.

Inform Decision-Making: The integrated assessment provides the scientific basis for decisions regarding site management, the need for remediation, and the establishment of protective guidelines for water and soil quality. nih.gov For example, the U.S. Environmental Protection Agency (EPA) uses such data to develop ambient water quality criteria (AWQC) to protect human health. regulations.gov

Ultimately, this holistic approach ensures that decisions are based on a thorough understanding of the contaminant's behavior in the environment and its potential impacts. mdpi.comnih.gov

Conclusion and Future Research Perspectives

Synthesis of Current Understanding on 1-Exohydroxychlordene Environmental Dynamics

This compound is recognized as a metabolite of chlordane (B41520), formed through biological transformation processes. In studies of chlordane metabolism in rats, 1-exo-hydroxy-2-chlorochlordene has been identified as a key metabolite of both cis- and trans-chlordane (B41516) . The formation of hydroxylated metabolites is a significant pathway in the biotransformation of chlordane by various organisms, including wood-rot fungi, which can transform trans-chlordane into several hydroxylated products nih.gov. This suggests that hydroxylation is a critical step in the environmental breakdown of chlordane.

The environmental dynamics of this compound are intrinsically linked to its parent compound. Chlordane is known for its long persistence in soil, with a half-life that can extend for years epa.govwikipedia.org. It is relatively immobile in soil but can be transported to groundwater and undergo long-range atmospheric transport epa.govcdc.gov. Once in the environment, chlordane is subject to slow biotransformation by microorganisms, leading to the formation of metabolites like this compound nih.govepa.gov. The subsequent fate of this compound in the environment is not well-documented, but as a hydroxylated product, it may exhibit different partitioning and transport characteristics compared to the more chlorinated parent compound.

Identification of Critical Knowledge Gaps in this compound Research

Despite its identification as a chlordane metabolite, there are significant knowledge gaps concerning this compound. The lack of focused research on this specific compound has resulted in a dearth of information on several critical aspects:

Environmental Occurrence and Concentration: There is a notable absence of data on the typical concentrations and distribution of this compound in various environmental compartments such as soil, water, sediment, and air.

Persistence and Degradation: The environmental half-life of this compound and its ultimate degradation products are currently unknown. Understanding its persistence is crucial for assessing its long-term environmental risk.

Toxicity and Ecological Impact: While the toxicity of chlordane and its primary metabolite, oxychlordane (B150180), has been studied, the specific toxicological profile of this compound for humans and wildlife remains largely uninvestigated nih.govresearchgate.net.

Bioaccumulation Potential: The extent to which this compound bioaccumulates in the food chain is a critical unknown. The lipophilicity and persistence of its parent compound suggest that this is an area requiring investigation cdc.govepa.gov.

Recommendations for Advanced Analytical Method Development

The accurate detection and quantification of this compound in complex environmental matrices are paramount for future research. While analytical methods for chlordane and its major components are established, primarily using gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), methods specifically optimized for hydroxylated metabolites like this compound are less common inchem.orgcdc.govosha.gov.

Future analytical development should focus on:

High-Resolution Mass Spectrometry: The use of high-resolution GC-MS or liquid chromatography-mass spectrometry (LC-MS) could provide the necessary sensitivity and selectivity to identify and quantify this compound at environmentally relevant concentrations.

Certified Reference Materials: The development and availability of certified reference standards for this compound are essential for accurate quantification and for ensuring the quality and comparability of data across different studies.

Multi-Residue Methods: Incorporating this compound and other polar metabolites into existing multi-residue methods for persistent organic pollutants would enable more comprehensive environmental monitoring.

Prospects for Enhanced Bioremediation Strategies

Bioremediation offers a promising approach for the cleanup of chlordane-contaminated sites. Studies have shown that certain microorganisms, such as wood-rot fungi, can degrade chlordane and its metabolites nih.gov. The formation of hydroxylated metabolites like this compound is a key step in this process, potentially increasing the water solubility and susceptibility to further microbial attack.

Future bioremediation research should aim to:

Isolate and Characterize Key Microorganisms: Identifying and culturing microbial consortia that are efficient in transforming chlordane to and beyond this compound could lead to the development of targeted bioremediation technologies.

Optimize Environmental Conditions: Investigating the optimal conditions (e.g., pH, temperature, nutrient availability) for the microbial degradation of chlordane and its metabolites will be crucial for successful field applications.

Metabolic Pathway Elucidation: A deeper understanding of the enzymatic pathways involved in the formation and subsequent degradation of this compound will facilitate the design of more effective bioremediation strategies.

Directions for Comprehensive Environmental Fate and Biotransformation Modeling

Mathematical models are valuable tools for predicting the long-term environmental fate and transport of contaminants. To date, most models for chlordane have focused on the parent isomers and a few key persistent metabolites like oxychlordane epa.gov.

To improve the accuracy of these models, future efforts should:

Incorporate Metabolite Data: Environmental fate models for chlordane should be expanded to include key metabolites such as this compound. This requires data on its formation rates, degradation kinetics, and partitioning properties.

Develop Quantitative Structure-Activity Relationship (QSAR) Models: In the absence of extensive experimental data, QSAR models can be used to estimate the physicochemical properties and potential toxicity of this compound based on its molecular structure.

Validate Models with Field Data: It is crucial to validate and refine these comprehensive models using field data on the concentrations of both chlordane and its metabolites in various environmental settings.

Q & A

What are the essential steps to design a reproducible synthesis protocol for 1-Exohydroxychlordene?

Level : Basic

Methodological Answer :

Literature Review : Conduct a systematic search using databases like SciFinder or Reaxys to identify existing synthetic routes. Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and avoid unverified sources .

Variable Identification : Define independent variables (e.g., reaction temperature, solvent polarity) and dependent variables (e.g., yield, purity) based on precedents .

Validation : Perform trial experiments to test reaction conditions. Use control groups (e.g., inert atmosphere vs. ambient) and document deviations .

Reporting : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to detail procedures, including characterization data (NMR, HPLC) and error margins .

How should researchers address contradictions in spectroscopic data for this compound across studies?

Level : Advanced

Methodological Answer :

Data Cross-Validation : Compare conflicting spectra with authentic samples or computational predictions (e.g., DFT-calculated NMR shifts). Use databases like SDBS for reference .

Error Analysis : Quantify instrumental uncertainties (e.g., NMR resolution) and environmental factors (e.g., solvent impurities) .

Collaborative Verification : Share raw data with independent labs for replication. Publish full spectral parameters (integration values, coupling constants) to enable direct comparison .

Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify outliers or systematic biases in data collection .

What methodologies are recommended for optimizing the chromatographic purification of this compound?

Level : Basic

Methodological Answer :

Column Selection : Test normal-phase vs. reverse-phase HPLC based on compound polarity. Use pilot-scale columns (e.g., 4.6 mm ID) for rapid screening .

Mobile Phase Optimization : Vary solvent ratios (e.g., hexane:EtOAc) and additives (e.g., 0.1% TFA) to improve resolution .

Purity Assessment : Combine UV detection (λmax for chlorinated compounds) with mass spectrometry to confirm molecular identity .

Documentation : Report retention times, column specifications, and baseline noise levels to ensure reproducibility .

How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Level : Advanced

Methodological Answer :

Hypothesis-Driven Design : Use computational tools (e.g., molecular docking) to predict bioactive sites. Prioritize derivatives with modified hydroxyl or chlorinated groups .

Synthetic Strategy : Apply parallel synthesis or combinatorial chemistry to generate a diverse library. Include negative controls (e.g., unsubstituted analogs) .

Data Integration : Correlate bioactivity (e.g., IC50 values) with electronic (Hammett σ) or steric (Taft Es) parameters using regression models .

Ethical Compliance : Validate toxicity assays with certified cell lines and adhere to institutional review protocols for human tissue studies .

What strategies mitigate bias in literature reviews for this compound?

Level : Basic

Methodological Answer :

Source Evaluation : Exclude non-peer-reviewed platforms (e.g., blogs) and prioritize high-impact journals. Use tools like CAS SciFinder to filter by citation count .

Keyword Optimization : Combine terms (e.g., “this compound AND synthesis”) with Boolean operators to reduce irrelevant hits .

Critical Appraisal : Assess methodological rigor (e.g., sample size, control groups) and conflict of interest statements in cited studies .

Synthesis Tables : Tabulate key findings (e.g., yields, conditions) to identify trends or gaps. Example:

| Study | Yield (%) | Purity (%) | Method Validation |

|---|---|---|---|

| Smith et al. (2020) | 72 | 98 | NMR, HPLC |

| Lee et al. (2022) | 65 | 95 | LC-MS |